1-Bromo-3-chloropropan-2-ol: A Technical Guide for Chemical Researchers
1-Bromo-3-chloropropan-2-ol: A Technical Guide for Chemical Researchers
Foreword: This document provides a detailed overview of the chemical and physical properties, structure, and potential reactivity of 1-Bromo-3-chloropropan-2-ol. It is intended for an audience of researchers, scientists, and professionals in drug development. It must be noted that while this compound is commercially available, detailed experimental protocols, comprehensive spectral analyses, and specific application examples are sparsely documented in publicly accessible scientific literature. Consequently, certain sections of this guide are based on established principles of organic chemistry and provide a theoretical framework for understanding this molecule.
Chemical Identity and Molecular Structure
1-Bromo-3-chloropropan-2-ol is a trifunctional organic molecule belonging to the halohydrin class of compounds. Its structure incorporates a bromine atom, a chlorine atom, and a hydroxyl group on a three-carbon propane backbone.
Key Identifiers: [1]
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IUPAC Name: 1-bromo-3-chloropropan-2-ol
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CAS Number: 4540-44-7
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Molecular Formula: C₃H₆BrClO
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Molecular Weight: 173.43 g/mol
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SMILES: C(C(CBr)O)Cl
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InChI Key: TVDCSPSRGSLXOV-UHFFFAOYSA-N
The central carbon atom (C2) is a chiral center, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The presence of two different halogen atoms at the primary C1 and C3 positions, along with a secondary alcohol at C2, imparts a unique and versatile reactivity profile, making it a potentially valuable building block in multi-step organic synthesis.
Physicochemical Properties
The following table summarizes the key experimental and computed physical properties of 1-Bromo-3-chloropropan-2-ol. Data from commercial suppliers should be consulted for batch-specific values.
| Property | Value | Source |
| Appearance | Liquid (presumed) | General Classification |
| Boiling Point | 197 °C at 760 mmHg | Alfa Chemistry[2] |
| Density | 1.725 g/cm³ | Alfa Chemistry[2] |
| Flash Point | 76.1 °C | Alfa Chemistry[2] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |
| Rotatable Bonds | 2 | PubChem (Computed)[1] |
Spectral Data Analysis (Theoretical)
Authoritative, interpreted spectra for 1-Bromo-3-chloropropan-2-ol are not widely available in public databases. However, a theoretical analysis based on its structure allows for the prediction of key spectral features that are essential for its characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five non-exchangeable protons. The methine proton on C2 (-CH(OH)-) would likely appear as a multiplet, coupled to the four methylene protons on C1 and C3. The diastereotopic protons of the -CH₂Br and -CH₂Cl groups would each present as a pair of doublets of doublets (ABX system). The proton of the hydroxyl group (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the propane backbone, each shifted downfield by the adjacent electronegative atoms. The carbon bearing the hydroxyl group (C2) would be found in the typical range for secondary alcohols, while the carbons bonded to chlorine (C3) and bromine (C1) would be further downfield, with the C-Br signal typically appearing at a slightly higher field than the C-Cl signal.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the sp³ hybridized carbons would be observed around 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain characteristic C-O, C-Br, and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum would be expected to show a complex molecular ion region due to the isotopic distribution of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. Key fragmentation pathways would likely involve the loss of halogen atoms (Br• or Cl•), water (H₂O), or fragments such as CH₂Cl or CH₂Br.
Synthesis and Purification (Conceptual Pathway)
In this proposed mechanism, the epoxide oxygen is first protonated by HBr, activating the ring toward nucleophilic attack. The bromide ion (Br⁻) then attacks one of the carbons of the epoxide. Due to steric and electronic factors, the attack is expected to occur preferentially at the less substituted carbon (C3), which would yield 1-bromo-3-chloropropan-2-ol. Attack at the central carbon (C2) is also possible, potentially leading to isomeric byproducts.
Disclaimer: The following protocol is a conceptual illustration and has not been validated against a published experimental procedure. It should not be performed without a thorough literature search and risk assessment.
Conceptual Protocol:
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Reaction Setup: Cool a solution of epichlorohydrin in a suitable inert solvent (e.g., diethyl ether or dichloromethane) in an ice-salt bath.
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Reagent Addition: Slowly add a stoichiometric equivalent of aqueous or gaseous hydrogen bromide to the cooled solution with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Upon completion, quench the reaction with a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize excess acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product would likely require purification by vacuum distillation or column chromatography to isolate the desired 1-Bromo-3-chloropropan-2-ol.
Caption: Conceptual workflow for the synthesis of 1-Bromo-3-chloropropan-2-ol.
Reactivity and Chemical Transformations
The reactivity of 1-Bromo-3-chloropropan-2-ol is dictated by its three functional groups. This trifunctional nature allows for a range of selective transformations, making it a versatile synthetic intermediate.
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Nucleophilic Substitution: The carbon-halogen bonds are susceptible to nucleophilic attack. Generally, the carbon-bromine bond is more labile and thus more reactive towards nucleophiles than the carbon-chlorine bond. This differential reactivity allows for sequential substitution reactions. For instance, reaction with one equivalent of a nucleophile (e.g., an alkoxide, cyanide, or amine) would likely result in selective displacement of the bromide.
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Epoxide Formation: As a halohydrin, treatment with a base (e.g., sodium hydroxide) can induce intramolecular Williamson ether synthesis. Deprotonation of the hydroxyl group forms an alkoxide, which can then displace the adjacent bromide via an intramolecular Sₙ2 reaction to form a substituted glycidyl ether.
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Alcohol Reactions: The secondary hydroxyl group can undergo typical alcohol reactions, such as oxidation to the corresponding ketone (1-bromo-3-chloropropan-2-one), or esterification/etherification to protect the alcohol or introduce further functionality.
Caption: Potential reaction pathways for 1-Bromo-3-chloropropan-2-ol.
Applications in Research and Drug Development
While its structural analog, 1-bromo-3-chloropropane, is widely used as an intermediate in the synthesis of numerous pharmaceuticals, specific, documented applications of 1-bromo-3-chloropropan-2-ol are not prevalent in the literature.[3] As a commercially available reagent, it is presumed to be used as a building block in proprietary or niche synthetic processes where the introduction of a 1-bromo-3-chloro-2-hydroxypropyl moiety is required. Its potential lies in its ability to serve as a precursor to chiral epoxides or as a trifunctional scaffold for constructing complex molecular architectures.
Safety and Handling
1-Bromo-3-chloropropan-2-ol is classified as a hazardous substance. The primary known hazard is that it is harmful if swallowed.[1]
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GHS Classification: Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
Handling Recommendations:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Avoid inhalation of vapors or mists.
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Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid:
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
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If on Skin: Wash with plenty of soap and water.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Disclaimer: This safety information is a summary. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical for complete and detailed safety information.
Conclusion
1-Bromo-3-chloropropan-2-ol is a versatile chemical intermediate characterized by its unique combination of a secondary alcohol and two different primary halides. This structure provides a platform for a variety of selective chemical transformations, including sequential nucleophilic substitutions and intramolecular cyclizations. While its physicochemical properties are documented by chemical suppliers, there is a notable lack of detailed, publicly available research on its synthesis, spectral characterization, and specific applications in drug development. For researchers, this presents both a challenge, due to the limited data, and an opportunity for further investigation into the synthetic utility of this trifunctional building block.
